molecular formula C17H18N4O3 B2422361 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1286698-22-3

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2422361
CAS No.: 1286698-22-3
M. Wt: 326.356
InChI Key: CAGOSDIMNNQHTR-UHFFFAOYSA-N
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Description

The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that features a combination of pyrazole, piperidine, furan, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling with piperidine and furan derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often requires optimization of reaction parameters and the use of advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, warranting further investigation.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those that feature pyrazole, piperidine, furan, or isoxazole rings, such as:

  • (4-(1H-pyrazol-1-yl)piperidine-1-carboxamide)
  • (5-(furan-2-yl)isoxazole-3-carboxylic acid)
  • (1-(furan-2-ylmethyl)-4-(1H-pyrazol-1-yl)piperidine)

Uniqueness

The uniqueness of (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone lies in its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(14-11-16(24-19-14)15-3-1-10-23-15)20-8-4-13(5-9-20)12-21-7-2-6-18-21/h1-3,6-7,10-11,13H,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGOSDIMNNQHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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